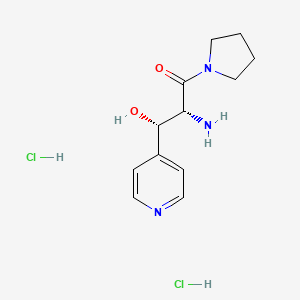
palladium(2+);(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate
概要
説明
palladium(2+);(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate is an organometallic compound widely used in various fields of chemistry and industry. It is known for its stability and versatility, making it a valuable reagent, catalyst, and precursor material. The compound has the chemical formula
Pd(C11H19O2)2
and is often utilized in thin film deposition, industrial chemistry, pharmaceuticals, and LED manufacturing .準備方法
The synthesis of palladium(2+);(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate typically involves the reaction of palladium(II) chloride with 2,2,6,6-tetramethyl-3,5-heptanedione in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
PdCl2+2C11H20O2→Pd(C11H19O2)2+2HCl
The product is then purified through recrystallization or sublimation to obtain a high-purity compound .
化学反応の分析
palladium(2+);(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form palladium(IV) complexes.
Reduction: It can be reduced to palladium(0), which is often used as a catalyst in various organic reactions.
Substitution: The ligand exchange reactions with other bidentate ligands are common, leading to the formation of different palladium complexes.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions .
科学的研究の応用
palladium(2+);(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate has numerous applications in scientific research:
Chemistry: It is used as a catalyst in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, which are essential for forming carbon-carbon bonds.
Biology: The compound is explored for its potential in biological imaging and as a therapeutic agent due to its ability to interact with biomolecules.
Medicine: Research is ongoing into its use in drug delivery systems and as an anticancer agent.
作用機序
The mechanism of action of palladium(2+);(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate involves its ability to coordinate with various substrates, facilitating catalytic processes. The palladium center acts as a Lewis acid, activating substrates for nucleophilic attack. This coordination chemistry is crucial in its role as a catalyst in organic synthesis .
類似化合物との比較
palladium(2+);(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate can be compared with other similar compounds, such as:
Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)copper(II): Used in similar applications but with different catalytic properties.
Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)nickel(II): Another catalyst with distinct reactivity.
Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)zinc(II): Often used in coordination chemistry and as a precursor for zinc oxide films .
The uniqueness of this compound lies in its palladium center, which provides exceptional catalytic activity and stability, making it highly valuable in various applications.
特性
IUPAC Name |
palladium(2+);(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C11H20O2.Pd/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;/h2*7,12H,1-6H3;/q;;+2/p-2/b2*8-7-; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJQYSYGUZWAAOA-ATMONBRVSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[Pd+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.[Pd+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38O4Pd | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















